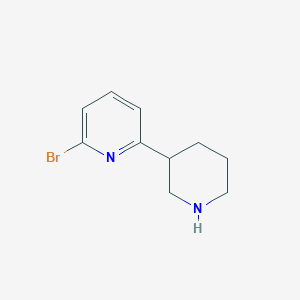

2-Bromo-6-(piperidin-3-yl)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-piperidin-3-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1,4-5,8,12H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJYEKJIUXRSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

The bromination of 6-(piperidin-3-yl)pyridine derivatives using NBS is a widely adopted method. In the presence of azobisisobutyronitrile (AIBN) as a radical initiator, bromination occurs selectively at the 2-position of the pyridine ring. Key parameters include:

-

Solvent : Dichloromethane or carbon tetrachloride.

-

Temperature : 60–80°C under reflux.

-

Yield : 70–85%.

Mechanism : AIBN generates bromine radicals via homolytic cleavage, which abstract hydrogen from the pyridine ring, forming a resonance-stabilized radical. Subsequent bromine transfer from NBS completes the substitution.

Electrophilic Bromination with Liquid Bromine

Industrial-scale bromination employs liquid bromine under controlled conditions. A patent describes the bromination of 6-methylpyridine derivatives using bromine in dichloromethane/water mixtures, followed by neutralization with sodium bicarbonate.

Optimization : Continuous flow reactors enhance safety and yield by minimizing bromine exposure and improving heat dissipation.

Nucleophilic Substitution Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables efficient C–N bond formation between 2-bromo-6-chloropyridine and piperidine derivatives.

-

Catalyst : Pd2(dba)3 with Xantphos ligand.

-

Base : Potassium phosphate.

-

Solvent : Toluene/water mixtures.

Scope : This method tolerates electron-withdrawing and donating groups on the piperidine ring, enabling diverse derivatives.

Multi-Step Synthesis Involving Protective Groups

Mitsunobu Reaction for Ether Linkage

A Mitsunobu reaction attaches piperidine-3-methanol to 5-bromo-6-hydroxypyridine:

-

Mitsunobu Coupling : DIAD/TPP mediates ether formation.

-

Deprotection : Boc groups are removed with HCl/MeOH.

Advantages : Stereochemical control over the piperidine moiety is achievable via chiral catalysts.

Reductive Amination

2-Bromo-6-aminopyridine reacts with piperidine-3-one under hydrogenation conditions:

Limitations : Over-reduction of the pyridine ring may occur, requiring careful monitoring.

Industrial-Scale Production

Continuous Flow Bromination

A continuous flow system combines 6-(piperidin-3-yl)pyridine and NBS in a microreactor, achieving 90% conversion in <10 minutes.

-

Residence Time : 5–7 minutes.

-

Purity : >98% (HPLC).

Crystallization and Purification

Crude product is recrystallized from ethanol/water (9:1) to afford pharmaceutical-grade material.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Radical Bromination | 70–85 | 95–98 | High | Low |

| SNAr | 50–60 | 90–95 | Moderate | Moderate |

| Buchwald-Hartwig | 60–75 | 97–99 | High | High |

| Mitsunobu | 55–65 | 85–90 | Low | High |

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Steric Effects in Amination

Bulky piperidine substituents hinder SNAr, favoring Buchwald-Hartwig pathways.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are commonly used.

Oxidation and Reduction Reactions: The piperidin-3-yl group can be oxidized or reduced under appropriate conditions to modify the compound’s properties.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.

Oxidation Products: Oxidized derivatives of the piperidin-3-yl group.

Reduction Products: Reduced derivatives of the piperidin-3-yl group.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Bromo-6-(piperidin-3-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug discovery, especially for neurological and oncological treatments. The compound's ability to modulate enzyme activity and receptor binding is of particular interest in developing therapies for diseases such as cancer and neurodegenerative disorders.

Case Study: Neurological Pathways

Research indicates that derivatives of this compound exhibit potential as modulators of neurotransmitter systems. For instance, studies have shown that compounds derived from this structure can enhance the activity of cholinergic receptors, which are critical in treating conditions like Alzheimer's disease .

Organic Synthesis

Intermediate in Synthesis

The compound is widely used as an intermediate in organic synthesis. Its reactivity allows for various transformations, making it suitable for synthesizing complex organic molecules. Notably, it can undergo nucleophilic substitution reactions, oxidation, and reduction processes .

Reactions Involved

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles through reactions like Suzuki-Miyaura coupling, which utilizes palladium catalysts.

- Oxidation and Reduction: The piperidin-3-yl group can be modified through oxidation or reduction to tailor the compound's properties for specific applications.

Industrial Applications

Agrochemicals and Fine Chemicals

In addition to its pharmaceutical applications, this compound is utilized in developing agrochemicals and other industrially relevant compounds. Its unique reactivity profile makes it an attractive candidate for synthesizing herbicides and pesticides that target specific biochemical pathways in plants .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidin-3-yl group can enhance the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly impacts electronic, steric, and biological properties. Key analogues include:

Key Observations :

- Piperidine vs. Azetidine : The 6-membered piperidine ring (as in the target compound) offers greater conformational flexibility and higher basicity (pKa ~11) compared to azetidine (4-membered, pKa ~8), influencing solubility and receptor binding .

- Electron-Donating vs. Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in 2-Bromo-6-(trifluoromethyl)pyridin-3-amine withdraws electron density, deactivating the pyridine ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution . In contrast, piperidin-3-yl and diethylamine groups donate electron density, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

| Property | 2-Bromo-6-(piperidin-3-yl)pyridine | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | 2-Bromo-6-pyridin-3-ylpyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~257.1 (estimated) | 225.99 | 235.08 |

| Melting Point | Not reported | 48–52°C | Not reported |

| Boiling Point | Not reported | 78–79°C | Not reported |

| LogP (Lipophilicity) | ~2.5 (estimated) | 2.1 (experimental) | ~1.8 (estimated) |

| Solubility in Water | Low (hydrophobic substituent) | Very low (CF₃ group) | Moderate (polar pyridyl group) |

Notes:

- The trifluoromethyl derivative () has well-characterized thermal properties due to its crystalline nature, whereas piperidine-containing analogues are typically oily liquids or low-melting solids .

- LogP values suggest that piperidine derivatives are more lipophilic than pyridin-3-yl analogues, impacting bioavailability .

Biological Activity

2-Bromo-6-(piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 2-position and a piperidine group at the 6-position. Its molecular formula is CHBrN, with a molecular weight of approximately 241.13 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidin-3-yl group enhances binding affinity and selectivity, modulating the activity of these targets. This interaction is crucial for its applications in pharmacology, particularly in neurological and oncological pathways.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation in various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity profile suggests moderate efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM. This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Applications in Medicinal Chemistry

Due to its unique structural features, this compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting neurological disorders and cancers. Its role as an intermediate in organic synthesis further underscores its importance in developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.